ACETYL-AMYLIN (8-37) (HUMAN) is a synthetic peptide and a specific antagonist of amylin, a naturally occurring hormone. Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells in response to nutrient intake [, , ]. It plays a role in glycemic regulation, primarily by slowing gastric emptying and suppressing glucagon secretion [, , ].
ACETYL-AMYLIN (8-37) (HUMAN) acts as a competitive inhibitor at amylin receptors, effectively blocking the biological actions of amylin [, , ]. This antagonistic property makes ACETYL-AMYLIN (8-37) (HUMAN) a valuable tool in scientific research to investigate the physiological roles of amylin and its involvement in various metabolic processes.
Acetyl-amylin (8-37) (human) is a peptide fragment derived from human amylin, a hormone co-secreted with insulin by pancreatic beta cells. This compound, specifically an acetylated form of the amino acid residues 8 to 37 of amylin, functions as an antagonist to amylin, inhibiting its biological effects. Amylin plays a crucial role in regulating glucose metabolism, and thus, acetyl-amylin (8-37) has garnered attention for its potential therapeutic applications in diabetes and metabolic disorders.
Human amylin is produced in the pancreas and is a 37-amino acid peptide. The acetyl-amylin (8-37) variant is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over the peptide's structure and modifications.
The synthesis of acetyl-amylin (8-37) typically employs solid-phase peptide synthesis (SPPS). This method involves:
In industrial applications, automated peptide synthesizers enhance the efficiency of SPPS. Microwave-assisted synthesis may also be employed to improve yields and reduce reaction times. Final purification typically involves high-performance liquid chromatography (HPLC), ensuring a purity level greater than 95%.
The molecular structure of acetyl-amylin (8-37) consists of 30 amino acids with an acetyl group at the N-terminus. The sequence is as follows:
The molecular formula for acetyl-amylin (8-37) can be represented as , reflecting its complex structure and composition typical of peptides derived from larger proteins.
During its synthesis, acetyl-amylin (8-37) primarily undergoes peptide bond formation and cleavage reactions. Under physiological conditions, it does not typically engage in oxidation or reduction reactions.
The main product from these reactions is the acetyl-amylin (8-37) peptide itself, with various intermediate protected peptides formed during synthesis that are subsequently deprotected.
Acetyl-amylin (8-37) acts as a specific antagonist to amylin by binding to amylin receptors (AMYR). This binding inhibits amylin's physiological effects, which include:
By blocking these actions, acetyl-amylin (8-37) can modulate glucose metabolism and insulin secretion processes .
Acetyl-amylin (8-37) exhibits properties typical of peptides, including solubility in water and stability under physiological conditions. Its molecular weight is approximately 3,300 Daltons.
The compound's chemical properties include:
Relevant data indicate that it maintains structural integrity when stored properly .
Acetyl-amylin (8-37) has several significant scientific applications:
Acetyl-Amylin (8-37) (human) is a truncated and modified variant of the full-length 37-amino acid human amylin (islet amyloid polypeptide, IAPP). The peptide sequence is Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH₂, abbreviated as Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ [1] [3] [8]. Key structural features include:
Table 1: Sequence Comparison of Amylin Derivatives
Compound | Sequence Features | Key Modifications |
---|---|---|
Native Human Amylin (1-37) | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ | Disulfide bond (Cys2-Cys7), amyloidogenic |
Acetyl-Amylin (8-37) | Ac-ATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂ | N-acetylation, C-amidation, non-amyloidogenic |
Rat Amylin (8-37) | Ac-ATQRLANFLVHSSNNLGVPVLPPTNVGSNTY-NH₂ | His18→Arg, Pro residues at 25,28,29 |
Functional domains within the sequence include:
Synthesis of Acetyl-Amylin (8-37) employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its aggregation propensity [9]. Critical steps include:
Synthesis Workflow
Purification Challenges & Solutions
Crude peptides exhibit hydrophobicity-driven aggregation, necessitating:
Table 2: Synthesis and Purification Parameters
Parameter | Condition/Reagent | Purpose |
---|---|---|
Solvent System | N-methylpyrrolidone (NMP) | Minimizes on-resin aggregation |
Cleavage Cocktail | TFA/phenol/EDT/thioanisole/water | Side-chain deprotection & resin cleavage |
Solubilization | HFIP | Dissolves hydrophobic aggregates |
Purification | RP-HPLC (C18), 0.1% HCl/acetonitrile | Separation of truncated sequences |
Yield | 15–20% (crude); 8–12% (purified) | Typical for amyloidogenic sequences |
Molecular Identity
Stability Profile
Table 3: Physicochemical Properties of Amylin Derivatives
Property | Acetyl-Amylin (8-37) (Human) | Native Amylin (1-37) (Human) |
---|---|---|
Molecular Formula | C₁₄₀H₂₁₈N₄₂O₄₆ | C₁₆₇H₂₆₄N₅₀O₅₃S₂ |
Molecular Weight (Da) | 3225.48 | 3904.42 |
CAS Number | 178603-79-7 | 122384-88-7 |
Aggregation Propensity | Low (non-amyloidogenic) | High (forms β-sheet fibrils) |
Stability in Solution | Hours (aqueous); days (HFIP/DMSO) | Minutes (aqueous) |
Biophysical Behavior
The truncation and acetylation eliminate amyloidogenicity by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: